4-Cyclopropylthiazol-2-amine
Overview
Description
4-Cyclopropylthiazol-2-amine (4-CTA) is an organic compound belonging to the thiazole family. It is an aromatic heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and three carbon atoms. 4-CTA has a wide range of applications in the field of organic synthesis and has been used as a starting material for the synthesis of various other compounds.
Scientific Research Applications
Antibacterial Activity of Thiazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives, including 4-Cyclopropylthiazol-2-amine, have been studied for their antibacterial activity. They have been found to be effective against various bacteria and pathogens .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various bacterial strains in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant antibacterial activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: Thiazole derivatives have been studied for their antioxidant activity. They can act as free radical scavengers, helping to prevent oxidative stress and related diseases .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to neutralize free radicals in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant antioxidant activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Thiazole derivatives have been studied for their antiviral activity. They have been found to be effective against various viruses .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various viral strains in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant antiviral activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
Antifungal Activity
- Scientific Field: Mycology
- Application Summary: Thiazole derivatives have been studied for their antifungal activity. They have been found to be effective against various fungi .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds against various fungal strains in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant antifungal activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
Anticonvulsant Activity
- Scientific Field: Neurology
- Application Summary: Thiazole derivatives have been studied for their anticonvulsant activity. They have been found to be effective in controlling seizures .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to control seizures in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant anticonvulsant activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
Neuroprotective Activity
- Scientific Field: Neuroscience
- Application Summary: Thiazole derivatives have been studied for their neuroprotective activity. They have been found to be effective in protecting neurons from damage .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study, but generally involve testing the compounds’ ability to protect neurons in a laboratory setting .
- Results or Outcomes: Thiazole derivatives have shown significant neuroprotective activity. However, the specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific study .
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPNVCRMNYEMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350136 | |
Record name | 4-Cyclopropylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylthiazol-2-amine | |
CAS RN |
324579-90-0 | |
Record name | 4-Cyclopropylthiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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